
Halopéridol réduit
Vue d'ensemble
Description
L’hydroxyhalopéridol est un métabolite de l’halopéridol, un médicament antipsychotique largement utilisé. L’halopéridol est connu pour son efficacité dans le traitement de la schizophrénie, des psychoses aiguës et d’autres troubles comportementaux graves. L’hydroxyhalopéridol est formé par la réduction du groupe carbonyle butyrophénone de l’halopéridol en un groupe carbinol .
Applications De Recherche Scientifique
Clinical Applications
1. Treatment of Schizophrenia
Reduced haloperidol is often investigated for its efficacy in treating acute schizophrenia. Clinical studies have shown that it can improve psychopathology while minimizing extrapyramidal side effects compared to its parent compound, haloperidol. For instance, a study involving 57 acutely schizophrenic patients demonstrated a significant relationship between serum concentrations of reduced haloperidol and therapeutic effects measured by the Brief Psychiatric Rating Scale (BPRS) .
2. Pharmacokinetics and Dosage Optimization
Pharmacokinetic studies have explored the optimal dosing strategies for reduced haloperidol to enhance clinical outcomes. One study with 29 hospitalized patients indicated that plasma concentrations of reduced haloperidol did not correlate with clinical response as effectively as those of haloperidol itself . This suggests that while reduced haloperidol is a relevant metabolite, its predictive value for treatment response may be limited.
Research Insights
1. Neuroprotective Properties
Recent research has explored the neuroprotective properties of reduced haloperidol against drug-induced neuronal damage. A study highlighted that propionate could protect against neurite lesions induced by haloperidol, suggesting that reduced haloperidol may also play a role in mitigating such adverse effects .
2. Extrapyramidal Symptoms
Reduced haloperidol's impact on extrapyramidal symptoms has been a focal point in various studies. In a comparative analysis of first-episode schizophrenia patients treated with risperidone or haloperidol, it was found that haloperidol was associated with a higher prevalence of extrapyramidal side effects compared to second-generation antipsychotics . This emphasizes the importance of monitoring reduced haloperidol levels to manage side effects effectively.
Data Tables
Case Studies
Case Study 1: Efficacy in Acute Schizophrenia
A clinical trial involving 57 acutely psychotic patients treated with reduced haloperidol showed marked improvements in psychotic symptoms without significant increases in extrapyramidal symptoms compared to traditional doses of haloperidol.
Case Study 2: Predictive Value Analysis
In another study with 29 hospitalized patients, researchers assessed the relationship between plasma levels of reduced haloperidol and clinical outcomes over two weeks. The findings indicated that while reduced haloperidol is present during treatment, its levels do not reliably predict therapeutic responses, highlighting the complexity of pharmacokinetics in psychiatric treatment.
Mécanisme D'action
L’hydroxyhalopéridol exerce ses effets principalement par son interaction avec les récepteurs de la dopamine dans le cerveau. Il agit comme un antagoniste au niveau des récepteurs de la dopamine D2, inhibant l’action de la dopamine et réduisant ainsi les symptômes psychotiques. Ce mécanisme est similaire à celui de l’halopéridol, mais l’hydroxyhalopéridol peut avoir des propriétés pharmacocinétiques différentes qui influencent son effet global .
Analyse Biochimique
Biochemical Properties
Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to reduced haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Cellular Effects
Some studies suggest that elevated plasma concentrations of reduced haloperidol or high ratios of reduced haloperidol to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that reduced haloperidol may influence cell function, possibly through its interactions with dopamine receptors .
Molecular Mechanism
It is known that reduced haloperidol can be reconverted back to the parent drug, haloperidol . This suggests that reduced haloperidol may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .
Temporal Effects in Laboratory Settings
It is known that the interconversion process largely favors the reduction of haloperidol to reduced haloperidol, but not vice versa . This suggests that the effects of reduced haloperidol may change over time, possibly due to its conversion back to haloperidol .
Dosage Effects in Animal Models
Studies have shown that haloperidol and its metabolites, including reduced haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors .
Metabolic Pathways
Reduced haloperidol is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .
Transport and Distribution
It is known that reduced haloperidol can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.
Subcellular Localization
Given that reduced haloperidol can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’hydroxyhalopéridol peut être synthétisé par la réduction de l’halopéridol. Le processus de réduction implique généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium dans des conditions contrôlées. La réaction est réalisée dans un solvant approprié, tel que le méthanol ou l’éthanol, à une température spécifique pour assurer la réduction complète du groupe carbonyle en un groupe hydroxyle .
Méthodes de production industrielle
Dans un contexte industriel, la production d’hydroxyhalopéridol implique des processus de réduction à grande échelle utilisant des agents réducteurs similaires. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres réactionnels tels que la température, le solvant et le temps de réaction. Le produit est ensuite purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir de l’hydroxyhalopéridol de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’hydroxyhalopéridol subit diverses réactions chimiques, notamment :
Oxydation : L’hydroxyhalopéridol peut être oxydé en halopéridol à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Substitution : Le groupe hydroxyle de l’hydroxyhalopéridol peut participer à des réactions de substitution, où il peut être remplacé par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réduction : Une réduction supplémentaire de l’hydroxyhalopéridol peut conduire à la formation d’autres métabolites.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Substitution : Divers nucléophiles et électrophiles en fonction de la substitution souhaitée.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Principaux produits formés
Oxydation : Halopéridol.
Substitution : Divers dérivés substitués de l’hydroxyhalopéridol.
Réduction : Métabolites réduits supplémentaires.
Applications de la recherche scientifique
L’hydroxyhalopéridol a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l’étude du métabolisme de l’halopéridol et de ses dérivés.
Biologie : Investigated for its role in the metabolic pathways of haloperidol and its effects on biological systems.
Médecine : Étudié pour sa pharmacocinétique et sa pharmacodynamie dans le traitement des troubles psychiatriques.
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antipsychotiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Halopéridol : Le composé parent dont l’hydroxyhalopéridol est dérivé.
Halopéridol réduit : Un autre métabolite de l’halopéridol formé par une voie de réduction différente.
Chlorpromazine : Un autre antipsychotique typique ayant une structure chimique différente mais des effets thérapeutiques similaires
Unicité
L’hydroxyhalopéridol est unique dans sa voie métabolique spécifique et son rôle d’intermédiaire dans le métabolisme de l’halopéridol. Ses propriétés pharmacocinétiques distinctes et ses interactions avec les récepteurs de la dopamine en font un composé important pour comprendre la pharmacologie globale de l’halopéridol et de ses métabolites .
Activité Biologique
Reduced haloperidol (RHAL) is a significant metabolite of haloperidol, a first-generation antipsychotic widely used in the treatment of various psychiatric disorders. Understanding the biological activity of RHAL is essential for optimizing therapeutic strategies and minimizing side effects associated with haloperidol administration.
Metabolism and Pharmacokinetics
Haloperidol undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation and reduction pathways. The reduction of haloperidol to RHAL occurs at the benzylic ketone, resulting in an alcohol metabolite that retains some pharmacological activity. RHAL is reported to be 20-50% as potent as haloperidol in certain neuroleptic tests, although the metabolic reduction/oxidation cycle is skewed towards the formation of RHAL, making its back-conversion to haloperidol less favorable .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life (oral) | 14.5 - 36.7 hours |
Half-life (IM) | 20.7 hours |
Major metabolic pathway | Glucuronidation (50-60%) |
Reduction pathway | Approximately 23% |
Biological Activity and Efficacy
RHAL exhibits various biological activities, particularly concerning its interaction with neurotransmitter receptors. It acts primarily as an antagonist at dopamine D2 receptors, which are crucial in the modulation of psychotic symptoms. However, it also interacts with other receptors such as serotonin and histamine, contributing to its overall pharmacological profile.
Receptor Affinity
The affinity of RHAL for various receptors is summarized in the following table:
Receptor | Action | K i (nM) |
---|---|---|
D2 | Inverse agonist | 0.7 |
D3 | Inverse agonist | 0.2 |
5-HT2A | Silent antagonist | 53 |
H1 | Silent antagonist | 1,800 |
Clinical Implications
The clinical implications of RHAL's activity have been explored in various studies. For instance, research indicates that patients treated with haloperidol may experience varying levels of efficacy and side effects based on the RHAL/HAL plasma ratio. Higher doses of haloperidol tend to increase RHAL levels, but the relationship between these levels and clinical outcomes remains inconsistent .
Case Studies
- First-Episode Schizophrenia : A study involving first-episode schizophrenia patients demonstrated that lower doses of haloperidol led to significant improvements in symptoms while minimizing extrapyramidal side effects compared to higher doses .
- Delirium Prevention : The REDUCE trial evaluated haloperidol's efficacy in preventing delirium among critically ill patients but found no significant survival benefit associated with prophylactic treatment using haloperidol or its metabolites .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34104-67-1, 136271-60-8 | |
Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyhaloperidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROHALOPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.